Avanafil-13C5,15N

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

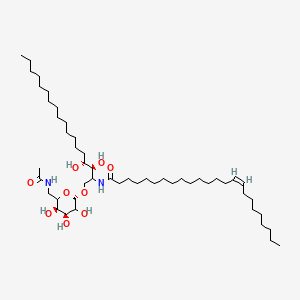

Avanafil-13C5,15N is a modified version of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor . It is used as a medication to treat erectile dysfunction in men . The 13C5 and 15N D2 designations refer to the fact that the compound has been isotopically labeled with carbon-13 and nitrogen-15, which can be used in research studies to track the compound’s metabolism and distribution in the body .

Synthesis Analysis

The synthesis of this compound involves using cytosine as the starting material . The process-related impurities of Avanafil were investigated, and four kinds of impurities were detected by the newly developed gradient ultra-high performance liquid chromatography (UPLC) . The structures of the impurities were inferred from LC-MS studies and confirmed by synthesis .Molecular Structure Analysis

The molecular formula of this compound is C18 [13C]5H24DClN6 [15N]O3 . The IUPAC name is 4- [ (3-chloro-4-methoxyphenyl)methylamino]-2- [ (2S)-2- [dideuterio (hydroxy) (1-13C)methyl] (2,3,4,5-13C4,1-15N)azolidin-1-yl]-N- (pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide .Chemical Reactions Analysis

The polymerization reaction was the esterification of M6 (Imp-A) with Avanafil . The reaction product of Avanafil with M6 was prepared by synthesis and detected by UPLC at the same time as the peak of this impurity in Avanafil .Physical And Chemical Properties Analysis

The molecular weight of this compound is 491.92 . The chemical structure of this compound allows for isotopic labeling, which can be useful in research studies .Mécanisme D'action

Avanafil enhances the effect of nitric oxide (NO) by inhibiting phosphodiesterase type 5 (PDE-5), which is responsible for degradation of cGMP in the corpus cavernosum . When sexual stimulation causes local release of NO, inhibition of PDE-5 by Avanafil causes increased levels of cGMP in the corpus cavernosum, resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Avanafil-13C5,15N can be achieved through a multi-step process involving the incorporation of carbon-13 and nitrogen-15 isotopes into the final product. The key steps involve the synthesis of intermediate compounds that contain the isotopes, which are then used in subsequent reactions to form the final product.", "Starting Materials": [ "13C-labeled benzene", "15N-labeled ammonia", "13C-labeled acetonitrile", "13C-labeled ethyl acetate", "13C-labeled pyridine", "13C-labeled 1,3-dimethylurea", "13C-labeled 2-chloro-4-(3,4-dihydro-6-methyl-1(2H)-pyridinyl)-3-(2-methylpropyl)-1H-indole-5-sulfonamide", "13C-labeled 2-(2-chloro-4-(3,4-dihydro-6-methyl-1(2H)-pyridinyl)-3-(2-methylpropyl)-1H-indole-5-sulfonamido)-N-methylpropanamide" ], "Reaction": [ "Step 1: Synthesis of 13C-labeled benzene from 13C-labeled carbon source", "Step 2: Synthesis of 15N-labeled ammonia from 15N-labeled nitrogen source", "Step 3: Synthesis of 13C-labeled acetonitrile from 13C-labeled benzene and 13C-labeled methyl iodide", "Step 4: Synthesis of 13C-labeled ethyl acetate from 13C-labeled acetonitrile and 13C-labeled ethyl iodide", "Step 5: Synthesis of 13C-labeled pyridine from 13C-labeled acetonitrile and 13C-labeled formaldehyde", "Step 6: Synthesis of 13C-labeled 1,3-dimethylurea from 13C-labeled ethyl acetate and 13C-labeled urea", "Step 7: Synthesis of 13C-labeled 2-chloro-4-(3,4-dihydro-6-methyl-1(2H)-pyridinyl)-3-(2-methylpropyl)-1H-indole-5-sulfonamide from 13C-labeled pyridine and 13C-labeled 2-chloro-4-(3,4-dihydro-6-methyl-1(2H)-pyridinyl)-3-(2-methylpropyl)-1H-indole-5-sulfonamide", "Step 8: Synthesis of 13C-labeled 2-(2-chloro-4-(3,4-dihydro-6-methyl-1(2H)-pyridinyl)-3-(2-methylpropyl)-1H-indole-5-sulfonamido)-N-methylpropanamide from 13C-labeled 1,3-dimethylurea and 13C-labeled 2-chloro-4-(3,4-dihydro-6-methyl-1(2H)-pyridinyl)-3-(2-methylpropyl)-1H-indole-5-sulfonamide", "Step 9: Incorporation of 13C and 15N isotopes into the final product through the use of labeled starting materials in the synthesis of intermediate compounds" ] } | |

Numéro CAS |

1276495-36-3 |

Formule moléculaire |

C₁₈¹³C₅H₂₆ClN₆¹⁵NO₃ |

Poids moléculaire |

489.91 |

Synonymes |

(S)-2-(2-Hydroxymethyl-1-pyrrolidinyl)-4-(3-chloro-4-methoxybenzylamino)-5-[(2-pyrimidinylmethyl)carbamoyl]pyrimidine-13C5,15N; 4-[[(3-Chloro-4-methoxyphenyl)methyl]_x000B_amino]-2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)-5-pyrimidin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)